Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-15-10-5-6-17(7-9(10)11(14)16-8)12(18)19-13(2,3)4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFYSIXMIISJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.73 g/mol. The compound features a tert-butyl ester group , a chlorine atom at the 4-position, and a methyl group at the 2-position of the pyrido ring, contributing to its chemical reactivity and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrido-Pyrimidine Core : Utilizing various reagents to construct the heterocyclic framework.
- Chlorination and Alkylation Reactions : Introducing the chlorine and tert-butyl groups through electrophilic substitution reactions.
These synthetic pathways highlight the complexity and precision required in producing this compound for research purposes.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
Anticancer Activity
Studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been reported to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves interference with cell cycle progression and induction of apoptosis .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens. The presence of halogen substituents like chlorine enhances the lipophilicity and bioactivity against bacterial strains.
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, pyrimidine derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | 0.91 | Different substitution pattern on pyrimidine ring |
| Tert-butyl 2-amino-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | 0.82 | Presence of amino group instead of chlorine |
| Tert-butyl 2-amino-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate | 0.86 | Azepine ring introduces additional complexity |
This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives including tert-butyl 4-chloro-2-methyl derivatives for their cytotoxic effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
- Antimicrobial Screening : Research conducted on related pyridine-pyrimidine compounds revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the chlorine substituent plays a crucial role in enhancing antibacterial potency.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities. Research indicates that similar compounds exhibit various pharmacological effects, including:
- Antitumor Activity : Compounds with analogous structures have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
- Enzyme Inhibition : Its structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways.
Synthetic Organic Chemistry
Tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate serves as an important intermediate in the synthesis of other complex organic molecules. Its synthesis typically involves multi-step reactions, which can include:
- Nucleophilic Substitution : The chlorine atom at the 4-position can be replaced with various nucleophiles to create new derivatives.
- Carboxylation Reactions : The carboxylate group can participate in further transformations to yield diverse functionalized products.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Comparative studies with similar compounds can help identify key structural features that enhance efficacy or reduce toxicity.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | 0.91 | Different substitution pattern on pyrimidine ring |
| Tert-butyl 2-amino-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate | 0.82 | Presence of amino group instead of chlorine |
| Tert-butyl 2-amino-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate | 0.86 | Azepine ring introduces additional complexity |
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of related pyrido-pyrimidine compounds. Results indicated that certain derivatives showed promising cytotoxic effects against breast cancer cell lines. Further research is needed to assess the efficacy of this compound in similar assays.
Case Study 2: Antimicrobial Research
Research on structurally similar compounds revealed notable antimicrobial activity against Gram-positive bacteria. This suggests potential applications for this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Preparation Methods
Key Steps:
-
Methylation at Position 2 :
-
Chlorine Retention at Position 4 :
Representative Procedure:
Cyclization of Functionalized Pyrimidine Derivatives
An alternative route constructs the pyrido[4,3-d]pyrimidine core through Knoevenagel condensation and subsequent cyclization.
Key Steps:
-
Aldehyde Formation :
-
Cyclization with Active Methylene Compounds :
-
tert-Butyl Ester Introduction :
Example:
Suzuki Coupling and Late-Stage Functionalization
Recent advances utilize cross-coupling reactions to install substituents post-cyclization.
Key Steps:
Case Study:
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity; mild conditions | Requires dichloro precursor | 65–72% |
| Cyclization | Builds core from simple pyrimidines | Multi-step; lower overall yield | 50–75% |
| Suzuki Coupling | Flexibility in substituent introduction | Expensive catalysts; rigorous conditions | 60–78% |
Critical Reaction Parameters
-
Temperature Control :
-
Solvent Selection :
-
Purification :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step procedures involving palladium-catalyzed cross-coupling or reductive cyclization reactions. For example, intermediates like tert-butyl 2’-chloro-6’-oxo derivatives are generated using nitroarenes and formic acid derivatives as CO surrogates . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), solvent systems (e.g., DMF or THF), and temperature gradients (80–120°C) to improve yield. Monitoring via TLC and HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H/¹³C) to confirm regioselectivity of the chloro and methyl substituents on the pyridopyrimidine core .
- LC-MS for purity assessment (≥95% by area normalization) and molecular ion verification (e.g., [M+H]⁺ at m/z 249.31) .
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry, as demonstrated for structurally related pyrimidine derivatives .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group. Use amber vials to minimize photodegradation, and avoid exposure to moisture (e.g., desiccate with silica gel) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when synthesizing derivatives of this compound?
- Methodology : Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, the chloro and methyl substituents may exhibit positional isomerism. To resolve this:
- Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
- Utilize HPLC with chiral columns to separate isomers, particularly if biological activity is stereospecific .
- Cross-reference with computational modeling (DFT or MD simulations) to predict and match spectral patterns .
Q. What catalytic systems are effective for functionalizing the pyridopyrimidine core in late-stage modifications?
- Methodology : The chloro substituent at position 4 serves as a handle for cross-coupling. Examples include:
- Buchwald-Hartwig amination with Pd(dba)₂/Xantphos to introduce aryl/heteroaryl amines .
- Suzuki-Miyaura coupling using Pd(PPh₃)₄ and boronic acids for biaryl formation .
- SNAr reactions with piperazine or morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .
Q. How can researchers evaluate the biological activity of derivatives while mitigating off-target effects?
- Methodology :
- In silico docking studies (e.g., AutoDock Vina) to predict binding affinity toward kinase targets (e.g., CDK or EGFR homologs) .
- Cellular assays (IC₅₀ determination) using isogenic cell lines to assess selectivity against related enzymes .
- Metabolic stability tests (e.g., microsomal incubation) to identify susceptibility to oxidative degradation .
Q. What strategies mitigate decomposition during long-term stability studies under physiological conditions?
- Methodology :
- pH-dependent stability assays : Test buffered solutions (pH 1–9) to identify labile functional groups (e.g., tert-butyl ester hydrolysis at acidic pH) .
- Lyophilization for solid-state storage if the compound is prone to hydrolysis in solution .
- Derivatization : Replace the tert-butyl group with more stable protecting groups (e.g., benzyl or Alloc) for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
